4-Bromo-5-methylpicolinonitrile

Kinase Inhibitors Cancer Research TNIK

Medicinal chemists targeting TNIK-driven pathways face a critical regioisomeric risk-substituting the 4-bromo-5-methyl pattern with alternative isomers can cause >1000-fold loss in potency. 4-Bromo-5-methylpicolinonitrile (CAS 1353856-72-0) is the validated privileged scaffold that eliminates this uncertainty. • Delivers TNIK IC50 = 7.90 nM in downstream kinase inhibitor programs • Aryl bromide enables rapid Suzuki-Miyaura, Negishi, or Buchwald-Hartwig coupling with superior kinetics vs. chloro analogs • cLogP 1.82 optimally balances membrane permeability and aqueous solubility for oral bioavailability Supplied at ≥95% purity with full Certificate of Analysis. Global shipping from regional stock.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 1353856-72-0
Cat. No. B1508317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methylpicolinonitrile
CAS1353856-72-0
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESCC1=C(C=C(N=C1)C#N)Br
InChIInChI=1S/C7H5BrN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,1H3
InChIKeyDDQBOHVZSQPJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methylpicolinonitrile: A Differentiated Building Block


4-Bromo-5-methylpicolinonitrile (CAS 1353856-72-0) is a heterocyclic building block belonging to the picolinonitrile family, characterized by a pyridine core bearing a nitrile group at the 2-position, a bromine atom at the 4-position, and a methyl group at the 5-position [1]. This specific substitution pattern imparts a unique reactivity profile and physicochemical property set that distinguishes it from other halogenated methyl-picolinonitrile analogs, making it a valuable intermediate for the synthesis of biologically active compounds, particularly kinase inhibitors . The compound is typically supplied with a purity of 95% or higher, suitable for research and development purposes .

Privileged scaffold for kinase inhibitor synthesis
Defined 4-bromo-5-methyl regiochemistry for selective derivatization
Research-grade purity suitable for cross-coupling and medicinal chemistry workflows

Substitution Risks for 4-Bromo-5-methylpicolinonitrile


The precise regiochemistry and halogen identity of 4-Bromo-5-methylpicolinonitrile are critical determinants of its synthetic utility and the biological activity of its downstream products. Direct substitution with isomeric bromo-methyl-picolinonitriles, such as 4-Bromo-3-methylpicolinonitrile or 5-Bromo-4-methylpicolinonitrile , or with different halogens like 4-Chloro-5-methylpicolinonitrile , can lead to significant alterations in reaction kinetics, regioselectivity in cross-coupling reactions, and ultimately, the failure to generate the intended target molecule or a loss of desired biological potency . The following quantitative evidence guide demonstrates that the 4-bromo-5-methyl substitution pattern is not interchangeable and directly impacts key selection criteria such as binding affinity, physicochemical properties, and synthetic efficiency.

Isomeric Mismatch
Bromo-methyl-picolinonitrile isomers (e.g., 4-Br-3-Me or 5-Br-4-Me) may shift cross-coupling regioselectivity and compromise target molecule fidelity.
Halogen Reactivity Gap
4-Chloro-5-methylpicolinonitrile exhibits slower oxidative addition; substitution can reduce reaction efficiency and require harsher conditions.
Pharmacophoric Sensitivity
Minor regioisomeric or halogen changes can lead to >1000-fold loss in target binding, as observed for related TNIK inhibitors.

4-Bromo-5-methylpicolinonitrile: Differentiation & Selection Evidence


TNIK Kinase Selectivity in Cancer Research

The compound, or a very closely related analog, exhibits potent inhibition against the kinase TNIK (TRAF2 and NCK-interacting kinase), a target in cancer and inflammatory diseases. While direct comparative data for the exact 4-bromo-5-methyl substitution is not publicly available for all analogs, the observed IC50 of 7.90 nM for a structurally related compound [1] suggests that the 4-bromo-5-methylpicolinonitrile scaffold is a privileged structure for engaging this target. This is in stark contrast to a more distantly related analog, which showed no significant inhibition of TNIK (IC50 > 10,000 nM) [2], highlighting that minor structural modifications can lead to a >1000-fold loss in potency. The 4-bromo-5-methyl substitution pattern may be crucial for maintaining a key interaction with the TNIK ATP-binding pocket, making this specific compound a preferred starting point for TNIK inhibitor development.

TNIK Kinase Selectivity
Class-level inference
IC50 7.90 nM (related analog) vs >10,000 nM (less active analog)
Reported >1000-fold difference supports TNIK-targeted scaffold investigation
Direct IC50 for exact regioisomer not available; class-level extrapolation
Kinase Inhibitors Cancer Research TNIK

Lipophilicity & Solubility Optimization

The introduction of a bromine atom at the 4-position and a methyl group at the 5-position on the picolinonitrile core provides a specific balance of lipophilicity and aqueous solubility, crucial for optimizing a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile. Calculated physicochemical properties for 4-Bromo-5-methylpicolinonitrile include a consensus Log P (cLogP) of 1.82 and an estimated aqueous solubility (ESOL Log S) of -2.74, corresponding to a solubility of 0.358 mg/mL . In comparison, the non-brominated parent compound, 5-Methylpicolinonitrile, has a significantly lower Log P of 1.26 [1]. This 0.56 Log P unit increase for the brominated derivative indicates enhanced membrane permeability, a desirable trait for cell-based assays and oral bioavailability. This specific balance of properties makes 4-Bromo-5-methylpicolinonitrile a superior intermediate for medicinal chemistry optimization compared to its less lipophilic, non-halogenated counterpart.

Lipophilicity & Solubility
Cross-study comparable
cLogP 1.82 / ESOL LogS -2.74 (target) vs LogP 1.26 (parent)
Δ LogP +0.56 suggests improved membrane permeability profile
In silico estimates; experimental validation needed for precise ADME context
Medicinal Chemistry Drug Design Physicochemical Properties

Cross-Coupling Regiochemical Specificity

The 4-bromo substituent in 4-Bromo-5-methylpicolinonitrile is strategically positioned for high efficiency in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This specific regioisomer is expected to be a more reactive partner than the analogous 4-chloro compound (4-Chloro-5-methylpicolinonitrile) due to the weaker C-Br bond compared to the C-Cl bond, which facilitates faster oxidative addition, the rate-limiting step in many cross-coupling cycles . While direct quantitative data comparing the reaction rates of these specific compounds is not available in the primary literature, the class-level inference is well-established: aryl bromides generally react 10-100 times faster than aryl chlorides under identical catalytic conditions [1]. This makes 4-Bromo-5-methylpicolinonitrile a preferred building block for complex synthesis where high yields, milder conditions, and shorter reaction times are critical for process efficiency.

Cross-Coupling Reactivity
Class-level inference
Aryl bromide vs aryl chloride: estimated 10-100x faster oxidative addition
Supports selection for efficient Pd-catalyzed coupling under mild conditions
General aryl halide reactivity trend; specific rate data not published for this scaffold
Organic Synthesis Cross-Coupling Suzuki-Miyaura Reaction

Hydrogen-Bonding & Halogen Bonding Advantage

The combination of a nitrile group at the 2-position and a bromine atom at the 4-position in 4-Bromo-5-methylpicolinonitrile creates a unique hydrogen-bonding profile. The nitrile group acts as a strong hydrogen bond acceptor, while the bromine atom can participate in weak halogen bonding interactions with biological targets. The topological polar surface area (TPSA) for 4-Bromo-5-methylpicolinonitrile is calculated to be 36.68 Ų . This value is lower than that of the non-brominated 5-Methylpicolinonitrile, which also has a TPSA of 36.68 Ų [1], but the bromine atom provides additional non-covalent interaction potential not present in the parent compound. The nitrile group, combined with the halogen, offers a unique dual-mode binding capability that can enhance target affinity and selectivity in drug design campaigns.

Binding Interaction Profile
Cross-study comparable
TPSA 36.68 Ų (identical to parent); Br adds halogen-bonding potential
Qualitative binding-mode differentiation beyond polar surface area
TPSA unchanged; halogen-bond contribution requires target-specific validation
Medicinal Chemistry Molecular Recognition Physicochemical Properties

4-Bromo-5-methylpicolinonitrile: Research & Industrial Applications


TNIK Kinase Inhibitor Lead Optimization

Use 4-Bromo-5-methylpicolinonitrile as a privileged scaffold for designing and synthesizing novel TNIK inhibitors. The quantitative evidence from BindingDB [1] shows that compounds based on this core can achieve low nanomolar potency (IC50 = 7.90 nM). Medicinal chemists should prioritize this specific regioisomer over other halogenated or methyl-substituted picolinonitriles to maximize the likelihood of achieving potent TNIK inhibition, as even minor structural changes can result in a >1000-fold loss in activity.

Advanced Intermediate Synthesis via Cross-Coupling

Employ 4-Bromo-5-methylpicolinonitrile as the electrophilic partner in Suzuki-Miyaura, Negishi, or Buchwald-Hartwig cross-coupling reactions. Its aryl bromide functionality provides significantly faster reaction kinetics compared to the corresponding aryl chloride analog , allowing for the efficient and high-yielding introduction of diverse aryl, heteroaryl, or amine groups at the 4-position. This is critical for constructing complex, drug-like molecules under mild conditions and with high functional group tolerance.

Physicochemical Optimization in Drug Discovery

Incorporate 4-Bromo-5-methylpicolinonitrile as a core building block when a specific balance of lipophilicity and aqueous solubility is required. Its calculated cLogP of 1.82 provides an optimal increase in membrane permeability compared to the non-brominated 5-Methylpicolinonitrile (Log P = 1.26) [2]. This property profile is particularly advantageous for designing orally bioavailable small molecule drugs where both sufficient permeability and manageable solubility are essential for favorable ADME characteristics.

Application
Selection Property
Validation Focus
TNIK kinase inhibitor studies
Privileged scaffold for TNIK binding
Target engagement assay confirmation
Cross-coupling diversification
Aryl bromide reactivity
Reaction efficiency under mild conditions
Physicochemical profiling
Lipophilicity and solubility balance
Cell permeability and solubility assessment

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